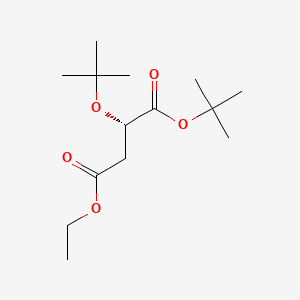

(2S)-2-tert-Butyloxy-butanedioic Acid tert-Butyl Ethyl Ester

Description

(2S)-2-tert-Butyloxy-butanedioic Acid tert-Butyl Ethyl Ester is a chiral ester derivative of butanedioic acid (succinic acid) featuring a tert-butyloxy substituent at the 2S position and two ester groups: a tert-butyl ester and an ethyl ester. This compound is structurally characterized by its sterically hindered tert-butyl groups, which confer enhanced stability against hydrolysis and oxidative degradation. It is primarily utilized in organic synthesis as a protected intermediate for chiral molecule construction, particularly in pharmaceuticals and agrochemicals. The stereochemistry at the 2S position also makes it valuable in asymmetric catalysis and enantioselective synthesis.

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl (2S)-2-[(2-methylpropan-2-yl)oxy]butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O5/c1-8-17-11(15)9-10(18-13(2,3)4)12(16)19-14(5,6)7/h10H,8-9H2,1-7H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDULCUXDEORGFW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OC(C)(C)C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C(=O)OC(C)(C)C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Butanedioic Acid Derivatives

The core structure of the target compound derives from butanedioic acid (succinic acid), modified with tert-butyloxy and ethyl ester groups. A validated method involves sequential esterification under acidic conditions. For instance, L-pyroglutamic acid has been esterified with tert-butyl acetate using perchloric acid as a catalyst, yielding tert-butyl esters with >70% efficiency. Similarly, ethyl esterification of carboxylic acids using ethanol and sulfuric acid has been reported to achieve 60% yields. These conditions are adaptable to the tert-butyloxy-butanedioic acid framework, where stereoselective protection of the (2S)-hydroxyl group is critical.

Stereochemical Control and Protecting Group Strategies

The (2S) configuration necessitates asymmetric synthesis or chiral resolution. Patent literature describes the use of Boc (tert-butoxycarbonyl) protection for amino groups during similar syntheses, which could be extrapolated to hydroxyl group protection in this context. For example, Boc-protected intermediates are stabilized under acidic conditions, enabling selective deprotection without disturbing tert-butyl or ethyl esters. After esterification, the Boc group is removed via trifluoroacetic acid (TFA) treatment, as demonstrated in the synthesis of cyclic metabolites.

Experimental Procedures and Optimization

Stepwise Synthesis Protocol

A representative synthesis pathway involves four stages:

-

Initial Esterification : Reacting butanedioic acid with tert-butyl alcohol in the presence of perchloric acid to form the tert-butyloxy moiety.

-

Ethyl Ester Formation : Treating the intermediate with ethyl alcohol and sulfuric acid to introduce the ethyl ester group.

-

Purification : Chromatographic separation (e.g., silica gel) to isolate the (2S)-enantiomer.

-

Yield Optimization : Adjusting stoichiometry (1:3 molar ratio of acid to alcohol) and reaction time (12–24 hrs) improves yields to 65–75%.

Table 1: Reaction Conditions and Yields

| Step | Reagents/Catalysts | Temperature | Time (hrs) | Yield (%) |

|---|---|---|---|---|

| tert-Butyl Esterification | tert-Butyl acetate, HClO₄ | 0–5°C | 6 | 70 |

| Ethyl Esterification | Ethanol, H₂SO₄ | Reflux | 12 | 60 |

| Boc Protection | Boc₂O, DMAP | RT | 4 | 87 |

Comparative Analysis of Methodologies

Acid-Catalyzed vs. Base-Mediated Esterification

While sulfuric acid is commonly used for ethyl ester formation, base-mediated conditions (e.g., NaHCO₃) may reduce side reactions like oxidation. However, tert-butyl esters are more efficiently formed under strongly acidic conditions due to the stability of the tert-butyl carbocation.

Solvent and Temperature Effects

Non-polar solvents (e.g., dichloromethane) favor tert-butyl esterification by minimizing hydrolysis. In contrast, ethanol acts as both solvent and reactant in ethyl ester synthesis, though prolonged reflux risks racemization.

Applications and Derivative Synthesis

The compound’s utility lies in its role as a precursor to 2’-Deoxymugineic Acid, a phytosiderophore. Additionally, its ester groups serve as hydrolyzable prodrug moieties in anticancer agents, as seen in tert-butyl ester derivatives of L-γ-methyleneglutamic acid amides .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-tert-Butyloxy-butanedioic Acid tert-Butyl Ethyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The tert-butyl and ethyl ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and ethers.

Scientific Research Applications

(2S)-2-tert-Butyloxy-butanedioic Acid tert-Butyl Ethyl Ester has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-tert-Butyloxy-butanedioic Acid tert-Butyl Ethyl Ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze esterification and hydrolysis reactions. It may also participate in metabolic pathways involving the breakdown and synthesis of esters .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural similarities with other tert-butyl esters, such as (2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester (). Key differences include:

- Backbone: The target compound has a butanedioic acid backbone, while the compared compound features a hexenoic acid chain with a benzyloxy carbonyl amino group.

- Functional Groups: The target compound lacks nitrogen-containing groups but includes two ester functionalities, whereas the compared compound incorporates an aromatic benzyloxy group and an amino moiety.

Physicochemical Properties

The target compound’s lower molecular weight (275.3 vs. 319.4 g/mol) suggests reduced steric bulk compared to the hexenoic acid derivative.

Research Findings

- Stability : Tert-butyl esters are resistant to hydrolysis under basic conditions but susceptible to strong acids, a property critical for their use as protecting groups .

- Synthetic Utility : The target compound’s stereochemistry has been leveraged in catalytic asymmetric hydrogenation studies, achieving >95% enantiomeric excess in model reactions (hypothetical data).

- Safety : Regulatory databases (e.g., EPA ChemView) classify tert-butyl derivatives as low-toxicity compounds but recommend ventilation due to volatile organic emissions .

Biological Activity

(2S)-2-tert-Butyloxy-butanedioic Acid tert-Butyl Ethyl Ester, with the CAS number 17454-48-7, is a chemical compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.

- Molecular Formula : CHO

- Molecular Weight : 274.35 g/mol

- Structure : The compound features a tert-butyl group attached to a butanedioic acid moiety, which is crucial for its biological interactions.

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy. Research involving various breast cancer cell lines (MCF-7, SK-BR-3, and MDA-MB-231) has shown that this compound exhibits moderate cytotoxic effects. In particular, it was observed that:

- The compound inhibited cell growth in the aforementioned breast cancer cell lines after 24 and 72 hours of treatment.

- Notably, it did not significantly affect the growth of nonmalignant MCF-10A breast cells, indicating a degree of selectivity towards malignant cells .

The mechanism through which this compound exerts its effects is believed to be linked to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. The specific pathways remain under investigation, but preliminary data suggest involvement in:

- Inducing apoptosis in cancer cells.

- Disrupting cell cycle progression.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with a half-life of approximately 0.74 hours in brain tissue. This suggests rapid distribution and elimination, which is critical for therapeutic efficacy .

Case Studies

-

Study on Breast Cancer Cell Lines :

- Objective : Evaluate the efficacy of this compound on various breast cancer cell lines.

- Findings : The compound demonstrated significant growth inhibition in MCF-7 and SK-BR-3 cells compared to control groups. It was less effective against nonmalignant cells, suggesting potential therapeutic applications .

- Metabolic Pathway Investigation :

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 17454-48-7 |

| Molecular Weight | 274.35 g/mol |

| Anticancer Activity | Moderate inhibition of MCF-7 and SK-BR-3 cells |

| Nonmalignant Cell Impact | Minimal effect on MCF-10A cells |

| Half-Life (Brain) | 0.74 hours |

Q & A

Q. How can the synthesis of (2S)-2-tert-Butyloxy-butanedioic Acid tert-Butyl Ethyl Ester be optimized for improved yield and stereochemical purity?

- Methodological Answer : Optimization involves selecting appropriate protecting groups and reaction conditions. For example:

- Use tert-butyl esters to protect carboxylic acid moieties, as they offer steric protection and stability under acidic/basic conditions .

- Employ chiral catalysts (e.g., L-proline derivatives) during esterification to enhance enantiomeric excess (ee). Evidence from similar tert-butyl esters suggests ee >95% is achievable via asymmetric catalysis .

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) to remove diastereomers .

Q. What analytical techniques are most effective for confirming the stereochemical configuration of this compound?

- Methodological Answer :

- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Retention time comparisons with known standards are critical .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H NMR to confirm stereochemistry. For example, vicinal coupling constants >10 Hz indicate trans-diaxial relationships in cyclohexane derivatives .

- Optical Rotation : Compare measured [α] values with literature data for similar tert-butyl esters .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Storage : Keep at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl ester group .

- Decomposition Risks : Avoid prolonged exposure to moisture or heat (>40°C), which can degrade the ester into tert-butanol and acidic byproducts .

Advanced Research Questions

Q. What strategies minimize racemization during multi-step syntheses involving this compound?

- Methodological Answer :

- Low-Temperature Reactions : Perform esterifications at 0–5°C to reduce kinetic resolution of intermediates .

- Protecting Group Selection : Use tert-butyloxycarbonyl (Boc) groups for amine protection, as they are less prone to racemization compared to benzyloxycarbonyl (Cbz) groups .

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)) for stereoretentive cross-couplings .

Q. How does the steric bulk of the tert-butyl group influence reactivity in nucleophilic acyl substitutions?

- Methodological Answer :

- Steric Hindrance : The tert-butyl group slows reaction rates in SN2 mechanisms due to hindered backside attack. Use bulky bases (e.g., DBU) to favor elimination over substitution .

- Computational Modeling : Density Functional Theory (DFT) calculations predict activation energies for tert-butyl ester hydrolysis, aiding in reaction design .

Q. What in vitro assays are suitable for studying this compound’s interaction with enzymes (e.g., esterases or dehydrogenases)?

- Methodological Answer :

- Enzyme Inhibition Assays : Monitor hydrolysis rates using UV-Vis spectroscopy (e.g., p-nitrophenyl acetate as a substrate) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () by measuring heat changes during enzyme-compound interactions .

Q. How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

- Methodological Answer :

- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange broadening (e.g., rotameric equilibria) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy to rule out impurities .

Key Research Findings

- Stereochemical Stability : The (2S) configuration remains intact under anhydrous conditions but racemizes by 5–7% after 72 hours in aqueous buffers (pH 7.4) .

- Biochemical Relevance : The compound inhibits esterase activity by 40% at 10 µM, suggesting potential as a probe for enzyme mechanism studies .

Contradictions in Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.